2-(4-Bromophenyl)-2-fluoroacetic acid
Overview
Description
2-(4-Bromophenyl)-2-fluoroacetic acid is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of acetic acid, where the hydrogen atoms are substituted by a bromine atom at the para position of the phenyl ring and a fluorine atom at the alpha position of the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-fluoroacetic acid can be achieved through several methods. One common approach involves the bromination of phenylacetic acid followed by fluorination. The bromination is typically carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 4-bromophenylacetic acid is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-fluoroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted phenylacetic acids.
Oxidation: Formation of 4-bromobenzoic acid.
Reduction: Formation of 2-(4-bromophenyl)-2-fluoroethanol.
Scientific Research Applications
2-(4-Bromophenyl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity to target molecules. In biological systems, it may inhibit or activate enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
2-Fluorophenylacetic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromo-2-fluorobenzoic acid: Similar structure but with a carboxyl group directly attached to the benzene ring instead of the acetic acid moiety
Uniqueness
2-(4-Bromophenyl)-2-fluoroacetic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-bromophenyl)-2-fluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNDTJHFYJONTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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